2'-Deoxyinosine triphosphate

概要

説明

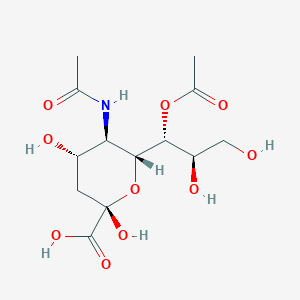

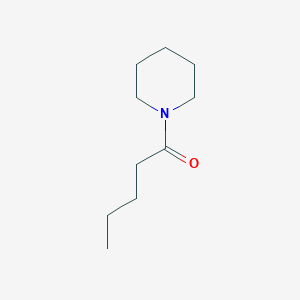

2’-Deoxyinosine triphosphate (dITP) is a highly stable nucleotide . It is a deoxyribonucleotide that can be incorporated into DNA by polymerases . dITP exists in all cells but the concentration is very low . It is potentially mutagenic, and the levels of these nucleotides are controlled by ITPase .

Synthesis Analysis

Five 2-substituted 2’-deoxyinosine triphosphates (dRITP) were synthesized and tested as substrates in enzymatic synthesis of minor-groove base-modified DNA . Only 2-methyl and 2-vinyl derivatives proved to be good substrates for Therminator DNA polymerase .Molecular Structure Analysis

The molecular structure of dITP is highly conserved between species and it has a wide phylogenetic distribution from bacteria to humans . The three-dimensional structures of the complex adenosine deaminase/inhibitor have been demonstrated by computational, crystallographic, and mutagenic analysis .Chemical Reactions Analysis

DITP may be formed by nitrosative deamination processes such as those that deaminate adenosine in DNA and RNA .Physical And Chemical Properties Analysis

DITP is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with NaOH . The nucleotide has greater than 99% purity and is free of nuclease activities and human, and E. coli DNA .科学的研究の応用

Mutation Frequency Enhancement in PCR

2'-Deoxyinosine triphosphate has been identified as an effective enhancer of random mutation in PCR (Polymerase Chain Reaction). The addition of this nucleotide analog can significantly increase the frequency of mutations in DNA sequences, as demonstrated in studies involving the lacZ′ gene (Ueda et al., 1995).

Synthesis of Minor-Groove-Modified DNA

Modified derivatives of 2'-deoxyinosine triphosphate have been used in the enzymatic synthesis of minor-groove-modified DNA. This application is particularly notable in the study of DNA-protein interactions and the effects of these modifications on the restriction endonuclease cleavage of DNA (Matyasovsky & Hocek, 2019).

Role in Cellular Processes and DNA Stability

Research has shown that deoxyinosine triphosphate plays a significant role in cell growth arrest and DNA instability in mammalian cells. Its presence can induce a response dependent on certain DNA repair enzymes and the tumor suppressor protein p53, highlighting its critical role in cellular processes (Yoneshima et al., 2016).

Overcoming PCR Amplification Inhibition

The presence of deoxyinosine triphosphate (dITP) can inhibit PCR amplification by certain DNA polymerases. To overcome this, a dITP pyrophosphatase from Thermococcus onnurineus NA1 has been used to enhance PCR amplification, demonstrating the practical application of regulating dITP levels in molecular biology experiments (Kim et al., 2008).

Synthesis of Modified Oligonucleotides

2'-Deoxyinosine triphosphate is used in the chemical synthesis of modified nucleosides and their triphosphate derivatives, leading to applications in the synthesis of oligonucleotides with specific properties. This is crucial for bioconjugation, labeling, and studying DNA-protein interactions (Pochet & D'ari, 1990).

DNA Repair and Prevention of Noncanonical Nucleotide Incorporation

The RdgB protein and its homologs, which possess deoxyribonucleoside triphosphate pyrophosphohydrolase activity, show high specificity for deoxyinosine triphosphate. This indicates its role in preventing the incorporation of noncanonical nucleotides into DNA, an essential aspect of DNA repair and maintenance of genomic integrity (Burgis & Cunningham, 2006).

Research in Cellular Protection and DNA Damage

NUDT16, identified as a (deoxy)inosine diphosphatase, plays a role in protecting cells from the deleterious effects of (d)ITP, linking to its significant role in the prevention of DNA damage and promoting cellular growth (Iyama et al., 2010).

Safety And Hazards

将来の方向性

2-Substituted 2’-deoxyinosine triphosphates (dRITP) were synthesized and tested as substrates in enzymatic synthesis of minor-groove base-modified DNA . Only 2-methyl and 2-vinyl derivatives proved to be good substrates for Therminator DNA polymerase . The DNA containing 2-vinylhypoxanthine was then further modified through thiol–ene reactions with thiols . This suggests potential future directions in the study of minor-groove modifications on cleavage of DNA by type II restriction endonucleases (REs) .

特性

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O13P3/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJPAQSLHAGEBL-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95648-77-4 (tri-hydrochloride salt) | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10168049 | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

2'-Deoxyinosine triphosphate | |

CAS RN |

16595-02-1 | |

| Record name | dITP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10168049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Deoxyinosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003537 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)